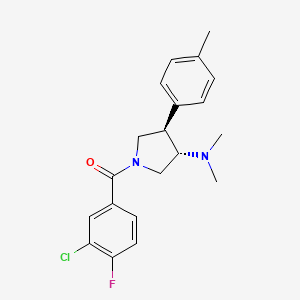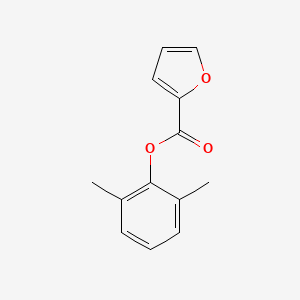![molecular formula C14H10ClN3O B5571963 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)
2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Nicotinamide derivatives, including those with chloro and cyano groups, are synthesized through various chemical pathways. For instance, the synthesis of related compounds often involves steps such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with modifications depending on specific functional groups desired in the final product (Zuo, 2010). These methodologies suggest potential approaches for synthesizing 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide, leveraging the reactivity of nicotinamide as a precursor.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by their ability to form hydrogen bonds and engage in π-π interactions, contributing to their stability and reactivity. Studies on similar compounds show that hydrogen bonding, such as O—H⋯N and N—H⋯O interactions, plays a crucial role in their crystal structure (Bairagi et al., 2019). Such insights can inform the molecular structure analysis of 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide, highlighting the importance of non-covalent interactions in determining its structural configuration.
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, reflecting their chemical properties. For example, reactions involving radical cyanomethylation/arylation with acetonitrile indicate the versatility of these compounds in synthetic chemistry, facilitating the functionalization of aromatic systems (Pan et al., 2015). Such reactions are pertinent to understanding the reactivity of the cyano and chloro groups in 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide.
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and melting points, are influenced by their molecular structure. For example, the formation of cocrystals with other molecules can alter their solubility and thermal stability, as observed in pharmaceutical co-crystals involving nicotinamide (Lemmerer et al., 2010). These properties are crucial for the practical application and handling of 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide.
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including reactivity and interaction with other compounds, are defined by their functional groups. The presence of a chloro group, for example, can significantly impact the compound's reactivity towards nucleophilic substitution reactions, whereas the cyano group facilitates reactions like cyanomethylation. The interaction of nicotinamide with parabens to affect solubility and permeation properties also illustrates the compound's ability to modify the chemical behavior of other molecules (Nicoli et al., 2008).
Applications De Recherche Scientifique
Inhibitory Effects on Drug Metabolism
Nicotinamide derivatives have been studied for their inhibitory effects on drug metabolism by liver microsomes. These compounds modify the apparent mechanism of inhibition by other substances, demonstrating the complexity of drug interactions and the potential for nicotinamide to influence drug metabolism pathways (Sasame & Gillette, 1970).
Cellular Energy Metabolism and Cytoprotection
Nicotinamide plays a crucial role in cellular energy metabolism, impacting normal physiology and influencing oxidative stress. It modulates multiple pathways tied to cellular survival and death, making it a robust cytoprotectant in conditions like immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has revealed excellent herbicidal activity against certain plant species. These findings highlight the potential for developing new herbicides based on nicotinamide derivatives (Yu et al., 2021).
Dermatological Applications
Nicotinamide has been extensively studied for its application in dermatology, including its use for nonmelanoma cancer prophylaxis, blistering disorders, and acne vulgaris. Its role in skin health underscores the versatility of nicotinamide derivatives in medical applications (Forbat et al., 2017).
Supramolecular Chemistry
Nicotinamide is used in supramolecular chemistry to construct hydrogen-bonding networks, demonstrating its utility in the design of complex molecular structures. This has implications for materials science and pharmaceutical formulation (Halaška et al., 2013).
Molecular Structure and Pharmacological Potential
Studies on the molecular structure and pharmacological potential of nicotinamide derivatives, such as their use as apoptosis inducers and kinase inhibitors, further illustrate the broad applicability of these compounds in therapeutic development (Cai et al., 2003).
Propriétés
IUPAC Name |
2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-13-12(2-1-9-17-13)14(19)18-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXRVDFKMBONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)


![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)
![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)
![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)
![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)
![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)